2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a methoxy group attached to a butanoic acid backbone
Mechanism of Action
Target of Action
The compound contains a benzyloxy carbonyl group, which is known to be involved in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, and reactions at this position can lead to various transformations in organic synthesis .
Mode of Action
The benzyloxy carbonyl group in the compound can undergo oxidation and reduction reactions . These reactions can convert electron-withdrawing functions into electron-donating amino and alkyl groups , which can significantly alter the chemical properties of the compound.
Biochemical Pathways
The compound’s structure suggests that it could be involved in reactions such as the suzuki-miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the use of organoboron reagents .
Result of Action
The transformations that can occur due to reactions at the benzylic position could potentially lead to a variety of effects depending on the specific context and conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methoxy and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid: This compound is similar but lacks the methoxy group.
2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: This compound has a hydroxy group instead of a methoxy group.
Uniqueness: 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,19-3)11(12(16)17)15-13(18)20-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKALFPYCSEDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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